Cas no 2138166-77-3 (tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate)
![tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2138166-77-3x500.png)
tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- 2138166-77-3
- tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate
- EN300-729450
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- インチ: 1S/C7H10FN3O4S2/c1-7(2,3)15-5(12)9-4-10-11-6(16-4)17(8,13)14/h1-3H3,(H,9,10,12)
- InChIKey: TXOPYPIBQQHLSU-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1NC(=O)OC(C)(C)C)S(=O)(=O)F
計算された属性
- 精确分子量: 283.00967632g/mol
- 同位素质量: 283.00967632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 135Ų
tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729450-1.0g |
tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate |
2138166-77-3 | 1g |
$0.0 | 2023-06-06 |
tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate 関連文献
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1. Back matter
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamateに関する追加情報
Introduction to Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate (CAS No. 2138166-77-3)
Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2138166-77-3, belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of biological activities. The presence of a fluorosulfonyl group in its molecular structure enhances its reactivity and potential applications in drug development.
The compound's structure consists of a tert-butyl carbamate moiety linked to a 5-(fluorosulfonyl)-1,3,4-thiadiazole core. Thiadiazoles are heterocyclic compounds that exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities. The introduction of the fluorosulfonyl group further modulates these properties, making the compound a promising candidate for further investigation in medicinal chemistry.
Recent research in the field of chemically modified thiadiazoles has highlighted the importance of fluorine-containing substituents in enhancing drug bioavailability and metabolic stability. The fluorosulfonyl group in Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate is particularly noteworthy as it can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This feature makes it an attractive scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for various diseases. Studies have shown that thiadiazole derivatives can interact with biological enzymes and receptors in ways that disrupt pathogenic processes. The tert-butyl carbamate group provides stability to the molecule while allowing for further functionalization, which is crucial for optimizing pharmacokinetic profiles.
In the context of current pharmaceutical research, there is a growing interest in developing inhibitors targeting enzymes involved in cancer metabolism. Preliminary studies suggest that compounds like Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate may exhibit inhibitory activity against certain kinases and other enzymes implicated in tumor growth and progression. The fluorosulfonyl moiety plays a critical role in modulating binding affinity and selectivity, which are essential factors for drug efficacy.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, are employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate and its potential biological targets. These studies provide insights into binding modes and energetics, which are critical for rational drug design. By leveraging computational tools, researchers can predict how modifications to the molecular structure might enhance potency or selectivity.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it a valuable tool for chemical biology research aimed at elucidating mechanisms of action for various therapeutic pathways. By studying how Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate interacts with biological systems, scientists can gain deeper insights into disease processes and identify new therapeutic targets.
In conclusion,Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate (CAS No. 2138166-77-3) represents a significant advancement in medicinal chemistry due to its innovative structure and promising biological activities. Its synthesis reflects cutting-edge chemical methodologies while offering opportunities for further exploration in drug development. As research continues to uncover new applications for this compound,Tert-butyl N-[5-(fluorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate is poised to play a crucial role in addressing unmet medical needs.
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